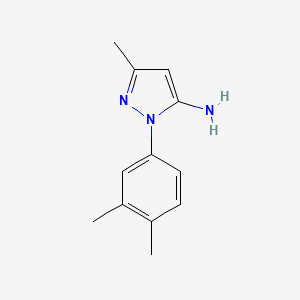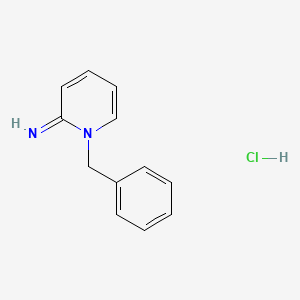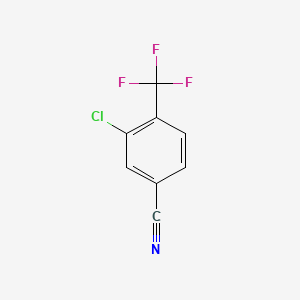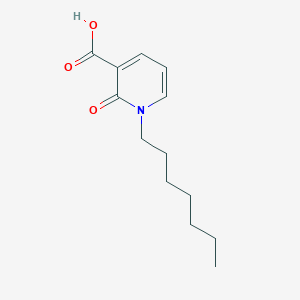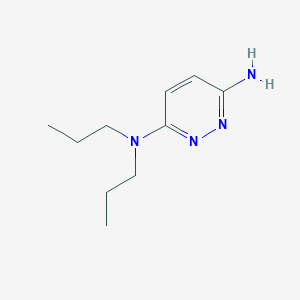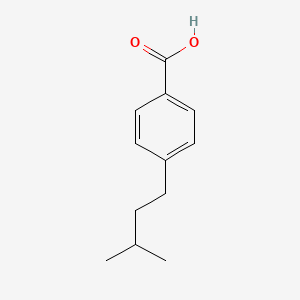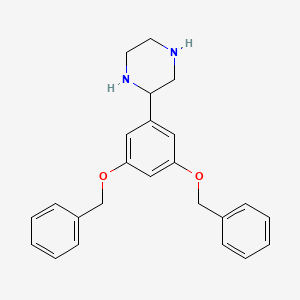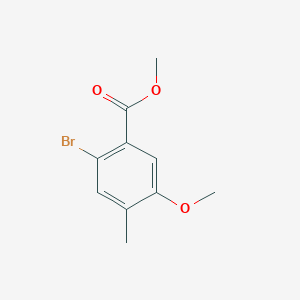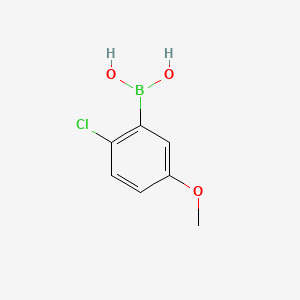
2-氯-5-甲氧基苯基硼酸
描述
2-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has an average mass of 186.401 Da and a monoisotopic mass of 186.025497 Da .
Chemical Reactions Analysis
Boronic acids, including 2-Chloro-5-methoxyphenylboronic acid, are valuable building blocks in organic synthesis. They can undergo various chemical reactions, including functionalizing deboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³, a boiling point of 354.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol and a flash point of 168.4±30.7 °C .科学研究应用
安全和危害
作用机制
Target of Action
2-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of various biologically active compounds . These compounds can then interact with different biochemical pathways, depending on their structure and properties .
Pharmacokinetics
The properties of boronic acids suggest that they may have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The products of the suzuki-miyaura cross-coupling reactions involving boronic acids can have various effects, depending on their structure and the biological targets they interact with .
Action Environment
The action of 2-Chloro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reactions in which it participates can be affected by the nature of the solvent, the temperature, and the pH . Furthermore, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .
生化分析
Biochemical Properties
2-Chloro-5-methoxyphenylboronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of 2-Chloro-5-methoxyphenylboronic acid is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst, enabling the formation of new carbon-carbon bonds . Additionally, 2-Chloro-5-methoxyphenylboronic acid can interact with other biomolecules, such as nucleophiles, to form stable complexes that are essential in synthetic organic chemistry .
Cellular Effects
The effects of 2-Chloro-5-methoxyphenylboronic acid on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with cellular proteins and enzymes. 2-Chloro-5-methoxyphenylboronic acid may affect cell signaling pathways, gene expression, and cellular metabolism by forming complexes with cellular proteins. These interactions can lead to changes in cellular activities, such as enzyme inhibition or activation, which can subsequently impact cellular processes .
Molecular Mechanism
At the molecular level, 2-Chloro-5-methoxyphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows 2-Chloro-5-methoxyphenylboronic acid to interact with biomolecules that contain diol groups, such as sugars and certain proteins. The binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . Additionally, 2-Chloro-5-methoxyphenylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-5-methoxyphenylboronic acid in laboratory settings are crucial for its effective use in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can change over time, especially when exposed to moisture or extreme pH conditions. Long-term studies have shown that 2-Chloro-5-methoxyphenylboronic acid can degrade, leading to a decrease in its efficacy in biochemical reactions . Therefore, it is essential to store this compound in a dry, cool environment to maintain its stability.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methoxyphenylboronic acid at different dosages in animal models have been studied to understand its potential toxicity and therapeutic applications. At low dosages, this compound has been shown to have minimal adverse effects, making it suitable for use in biochemical research. At higher dosages, 2-Chloro-5-methoxyphenylboronic acid can exhibit toxic effects, such as organ damage and disruption of metabolic processes . It is crucial to determine the appropriate dosage to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
2-Chloro-5-methoxyphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the oxidation or reduction of boronic acids, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell. Understanding these pathways is essential for optimizing the use of 2-Chloro-5-methoxyphenylboronic acid in biochemical research.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methoxyphenylboronic acid within cells and tissues are critical for its effectiveness in biochemical applications. This compound can be transported across cell membranes through passive diffusion or facilitated transport by specific transporters . Once inside the cell, 2-Chloro-5-methoxyphenylboronic acid can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methoxyphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of 2-Chloro-5-methoxyphenylboronic acid can affect its activity and function, as it may interact with different biomolecules in various subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
属性
IUPAC Name |
(2-chloro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFXAANPQCJZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590372 | |
| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-46-2 | |
| Record name | (2-Chloro-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-5-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


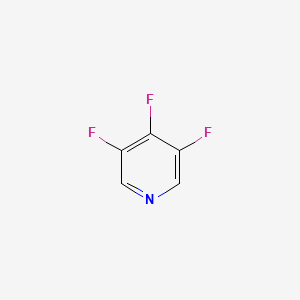
![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)

